molecular formula C22H17ClN2O2S B4792821 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone CAS No. 477330-07-7

3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone

Cat. No. B4792821
CAS RN: 477330-07-7
M. Wt: 408.9 g/mol
InChI Key: FPAGOQFLRDAVHX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies and has been found to possess a wide range of therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of tyrosine kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of cyclin-dependent kinases (CDKs) which are involved in the regulation of the cell cycle. Additionally, it has been found to inhibit the activity of topoisomerases which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone include the inhibition of various enzymes and signaling pathways which are involved in the growth and proliferation of cancer cells. It has also been found to possess anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, it has been found to possess potent antioxidant properties which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone in lab experiments is its wide range of therapeutic properties which make it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone. One direction is to study its potential applications in the treatment of various types of cancer. Another direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.

Scientific Research Applications

3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of therapeutic properties such as anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities. It has also been found to possess potent inhibitory effects on various enzymes such as tyrosine kinases, cyclin-dependent kinases, and topoisomerases.

properties

IUPAC Name

3-(4-chlorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-27-18-6-4-5-15(13-18)14-28-22-24-20-8-3-2-7-19(20)21(26)25(22)17-11-9-16(23)10-12-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAGOQFLRDAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477330-07-7
Record name 3-(4-CHLOROPHENYL)-2-((3-METHOXYBENZYL)THIO)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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